2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound. It is primarily used as a dye intermediate and has applications in various fields including chemistry, biology, and industry. This compound is known for its vibrant color properties and its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt typically involves several steps:
Starting Materials: The synthesis begins with naphthol, which undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated naphthol is then aminated to introduce the amino group.
Diazotization and Coupling: The amino group is diazotized and then coupled with a suitable aromatic compound containing the 2-bromo-1-oxo-2-propenyl group.
Final Steps: The resulting compound is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom in the 2-bromo-1-oxo-2-propenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metals and its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonic acid group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: A simpler compound with similar structural features but lacking the azo and bromo groups.
5-Amino-2-naphthalenesulfonic acid: Another similar compound used in dye synthesis.
2-Hydroxynaphthalene-6-sulfonic acid: Used as an intermediate in the synthesis of various dyes.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the azo group imparts vibrant color properties, making it valuable in dye synthesis.
Properties
CAS No. |
70210-40-1 |
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Molecular Formula |
C19H13BrN4Na2O8S2 |
Molecular Weight |
615.3 g/mol |
IUPAC Name |
disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15BrN4O8S2.2Na/c1-9(20)19(26)22-11-3-5-14(16(7-11)34(30,31)32)23-24-18-13(21)4-2-10-6-12(33(27,28)29)8-15(25)17(10)18;;/h2-8,25H,1,21H2,(H,22,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
TVBHTRRBFCNJGD-UHFFFAOYSA-L |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
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